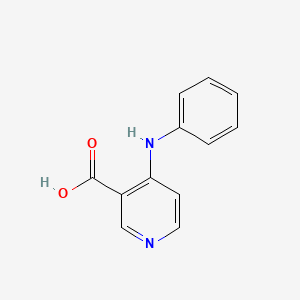![molecular formula C17H16FIN4O4 B8689425 (R)-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8689425.png)
(R)-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with multiple functional groups, including a dihydroxypropyl group, a fluoro-iodophenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common approach is to start with a suitable pyrimidine precursor and introduce the dihydroxypropyl and fluoro-iodophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce reaction times. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro-iodophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield a ketone, while reduction of a nitro group can yield an amine.
科学的研究の応用
Chemistry
In chemistry, ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its unique structure may allow it to bind to specific proteins or enzymes, providing insights into their function and potential therapeutic applications.
Medicine
In medicinal chemistry, ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione may be investigated for its potential as a drug candidate. Its ability to interact with biological targets could make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
作用機序
The mechanism of action of ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: This compound shares the fluoro-substituted phenyl group but lacks the pyrido[2,3-d]pyrimidine core.
Dichloroaniline: This compound has a similar aromatic amine structure but with chlorine substituents instead of fluorine and iodine.
Uniqueness
®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is unique due to its combination of a pyrido[2,3-d]pyrimidine core with multiple functional groups, including a dihydroxypropyl group and a fluoro-iodophenyl group
特性
分子式 |
C17H16FIN4O4 |
|---|---|
分子量 |
486.24 g/mol |
IUPAC名 |
3-[(2R)-2,3-dihydroxypropyl]-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H16FIN4O4/c1-22-14(26)5-13(21-12-3-2-9(19)4-11(12)18)15-16(22)20-8-23(17(15)27)6-10(25)7-24/h2-5,8,10,21,24-25H,6-7H2,1H3/t10-/m1/s1 |
InChIキー |
DCUAYYWRCHOBBW-SNVBAGLBSA-N |
異性体SMILES |
CN1C(=O)C=C(C2=C1N=CN(C2=O)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F |
正規SMILES |
CN1C(=O)C=C(C2=C1N=CN(C2=O)CC(CO)O)NC3=C(C=C(C=C3)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B8689365.png)



![4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine](/img/structure/B8689404.png)
![Ethyl 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B8689411.png)





![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)
